N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide
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Overview
Description
N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an aziridine ring, a cyclopropylmethyl group, and a pyridine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the aziridine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an etherification reaction, typically using a phenol derivative and a suitable alkylating agent.
Formation of the Pyridine Carboxamide Moiety: The final step involves the coupling of the methoxyphenyl intermediate with a pyridine carboxylic acid derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropylmethyl group and pyridine carboxamide moiety may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-3-carboxamide: Differing in the position of the carboxamide group on the pyridine ring, which may affect its reactivity and biological activity.
N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-2-carboxamide: Another positional isomer with potential differences in chemical and biological properties.
N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]benzamide: Featuring a benzamide moiety instead of a pyridine carboxamide, which may influence its overall activity and applications.
Properties
IUPAC Name |
N-[[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(17-6-8-21-9-7-17)22-11-16-2-1-3-19(10-16)25-14-18-13-23(18)12-15-4-5-15/h1-3,6-10,15,18H,4-5,11-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUAVPKXPVDKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)CNC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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